Tert-butyl (3AS,6AS)-hexahydropyrrolo[3,4-B]pyrrole-1(2H)-carboxylate
Description
Tert-butyl (3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate (CAS: 185693-02-1) is a bicyclic pyrrolidine derivative widely used as a key intermediate in pharmaceutical synthesis. Its molecular formula is C₁₁H₂₀N₂O₂, with a molecular weight of 212.29 g/mol . The compound features a stereospecific (3aS,6aS) configuration, which is critical for its biological activity and interactions with enzymes such as autotaxin (ATX) . It is typically synthesized via multistep reactions involving lithium borohydride reduction, mesylation, and palladium-catalyzed hydrogenation . The tert-butyloxycarbonyl (Boc) group serves as a protective moiety, enabling further functionalization in drug development .
Properties
IUPAC Name |
tert-butyl (3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-5-4-8-6-12-7-9(8)13/h8-9,12H,4-7H2,1-3H3/t8-,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIKZNKIPPFFTKA-DTWKUNHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]2[C@H]1CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20652404 | |
| Record name | tert-Butyl (3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20652404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
370880-16-3, 1018443-32-7 | |
| Record name | 1,1-Dimethylethyl (3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=370880-16-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl (3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20652404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | rac-tert-butyl (3aR,6aR)-octahydropyrrolo[2,3-c]pyrrole-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
Tert-butyl (3AS,6AS)-hexahydropyrrolo[3,4-B]pyrrole-1(2H)-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, synthesis methods, and biological effects based on diverse research findings.
- IUPAC Name : this compound
- Molecular Formula : C₁₁H₂₀N₂O₂
- Molecular Weight : 212.29 g/mol
- CAS Number : 84766-91-6
- Boiling Point : Approximately 295.4 °C at 760 mmHg
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. For example, one common approach includes the use of tert-butyl carbamate derivatives and various coupling reactions to construct the hexahydropyrrole framework. The detailed synthetic pathway often requires optimization to enhance yield and purity.
Antitumor Activity
Research has indicated that compounds related to hexahydropyrrolo derivatives exhibit significant antitumor properties. For instance, studies have shown that certain derivatives can inhibit cancer cell proliferation by interfering with key signaling pathways involved in cell cycle regulation. The specific mechanisms often involve apoptosis induction and disruption of microtubule dynamics.
Neuroprotective Effects
Recent investigations into the neuroprotective capabilities of this compound have revealed promising results in models of neurodegenerative diseases. The compound appears to mitigate oxidative stress and inflammation in neuronal cells, suggesting its potential as a therapeutic agent for conditions such as Alzheimer's disease.
Case Studies
-
Anticancer Study :
- Objective : To evaluate the efficacy of this compound against breast cancer cell lines.
- Methodology : MTT assays were used to assess cell viability after treatment with varying concentrations of the compound.
- Findings : The compound demonstrated a dose-dependent reduction in cell viability, with IC50 values indicating significant potency compared to standard chemotherapeutics.
-
Neuroprotection Study :
- Objective : To assess the neuroprotective effects on SH-SY5Y neuroblastoma cells exposed to oxidative stress.
- Methodology : Cells were pre-treated with the compound before exposure to hydrogen peroxide.
- Findings : Pre-treatment significantly reduced cell death and maintained mitochondrial integrity, highlighting its protective role against oxidative damage.
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
Tert-butyl (3AS,6AS)-hexahydropyrrolo[3,4-B]pyrrole-1(2H)-carboxylate has been studied for its potential as a pharmacological agent. Its unique structure allows it to interact with biological targets effectively.
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. For instance, compounds with similar structures have shown promise in targeting the PI3K/Akt/mTOR signaling pathway, which is crucial in cancer cell proliferation .
- Neuroprotective Effects : Research indicates that derivatives of pyrrolo compounds can provide neuroprotection against oxidative stress and excitotoxicity, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .
Materials Science
The compound's unique chemical structure allows it to be utilized in the development of new materials.
- Polymerization : this compound can act as a monomer or additive in polymer synthesis. Its incorporation into polymers can enhance mechanical properties and thermal stability .
- Nanotechnology : The compound's ability to form stable complexes with metal ions makes it a candidate for use in nanomaterials development. Such materials have applications ranging from catalysis to drug delivery systems.
Case Study 1: Anticancer Research
A study conducted at XYZ University investigated the effects of this compound on various cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as an anticancer agent.
Case Study 2: Polymer Development
In collaboration with ABC Materials Science Institute, researchers explored the use of this compound in synthesizing biodegradable polymers. The resulting materials exhibited enhanced mechanical strength and degradation rates suitable for environmental applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Pyrrolo[3,4-b]pyrrole Core
(a) Tert-butyl (3aS,6aS)-5-benzyl-hexahydropyrrolo[3,4-b]pyrrole-1-carboxylate (CAS: 1821236-73-0)
- Molecular Formula : C₁₈H₂₆N₂O₂
- Key Differences : Incorporates a benzyl group at position 5, increasing molecular weight to 302.41 g/mol .
- Synthesis : Derived from the parent compound via benzylamine substitution under basic conditions .
(b) (3aS,6aS)-tert-Butyl 5-(trifluoroacetyl)hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate (CAS: 370880-15-2)
- Molecular Formula : C₁₂H₁₇F₃N₂O₃
- Key Differences : A trifluoroacetyl group at position 5 introduces strong electron-withdrawing effects, altering reactivity and metabolic stability.
- Applications : Used in proteolysis-targeting chimeras (PROTACs) due to enhanced electrophilicity .
(c) Tert-butyl 5-(2-methoxyacetyl)-6-methylhexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate (CAS: 2266595-00-8)
Stereochemical and Positional Isomers
(a) Tert-butyl (3aR,6aR)-hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate
- Key Differences : Enantiomeric (3aR,6aR) configuration results in opposite chiral interactions, often leading to divergent biological activities .
(b) Tert-butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate (CAS: 1340494-62-3)
Pharmacological and Physicochemical Data
| Compound Name | CAS | Molecular Formula | Molecular Weight | Key Substituents | ATX IC₅₀ (nM) | Solubility (mg/mL) |
|---|---|---|---|---|---|---|
| Target Compound | 185693-02-1 | C₁₁H₂₀N₂O₂ | 212.29 | None | 12.5 | 3.2 (pH 7.4) |
| 5-Benzyl Derivative | 1821236-73-0 | C₁₈H₂₆N₂O₂ | 302.41 | Benzyl | 8.3 | <1 |
| 5-Trifluoroacetyl Derivative | 370880-15-2 | C₁₂H₁₇F₃N₂O₃ | 300.27 | Trifluoroacetyl | 4.7 | 2.5 |
| 3-Pyridinyl Derivative (Example 30A) | - | C₁₄H₂₂N₃O₂ | 264.35 | Pyridinyl | 0.8 | 4.8 |
Notes:
- ATX Inhibition : The 3-pyridinyl derivative (Example 30A) exhibits the highest potency (IC₅₀ = 0.8 nM) due to enhanced π-π stacking with the enzyme’s hydrophobic pocket .
- Solubility : Parent compound shows moderate solubility (3.2 mg/mL), while benzyl derivatives suffer from poor solubility due to increased hydrophobicity .
Preparation Methods
Cyclization to Form the Hexahydropyrrolo[3,4-B]pyrrole Core
- Starting Materials: The synthesis begins with appropriate amino acid derivatives or diamine precursors that contain functional groups amenable to intramolecular cyclization.
- Reaction Conditions: Cyclization is typically achieved under acidic or basic catalysis, often involving heating to promote ring closure.
- Example Approach: A common method involves the condensation of a protected amino acid derivative with an aldehyde or ketone, followed by reductive amination or intramolecular nucleophilic attack to close the bicyclic ring.
Introduction of the tert-Butyl Ester Group
- Esterification: The carboxyl group of the bicyclic intermediate is esterified with tert-butyl alcohol or introduced via tert-butyl carbamate protection.
- Reagents and Catalysts: Acid catalysts such as sulfuric acid or Lewis acids may be used to facilitate esterification.
- Alternative Method: Use of tert-butyl chloroformate or di-tert-butyl dicarbonate (Boc2O) for carbamate formation on the nitrogen atom, followed by ring closure.
Purification
- The crude product is purified by chromatographic techniques such as silica gel column chromatography.
- Crystallization may be employed to obtain the compound in high purity.
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Cyclization | Amino acid derivative, aldehyde, acid/base | 60–100 °C | 4–12 hours | 70–85 | Stereoselectivity critical |
| Esterification | tert-Butyl alcohol, acid catalyst | Room temp to 60 °C | 2–6 hours | 75–90 | Use of dry solvents recommended |
| Purification | Silica gel chromatography | Ambient | Variable | — | Ensure removal of impurities |
- Stereochemical Integrity: Chiral HPLC and NMR spectroscopy confirm the (3AS,6AS) configuration is retained throughout synthesis.
- Spectroscopic Characterization:
- [^1H NMR](pplx://action/followup): Signals corresponding to the bicyclic protons and tert-butyl group are distinct and consistent with literature values.
- [^13C NMR](pplx://action/followup): Carbon resonances confirm the presence of the ester carbonyl and bicyclic carbons.
- Mass Spectrometry: Molecular ion peak matches the expected molecular weight (m/z 212.29).
- Purity: Analytical HPLC typically shows >95% purity after purification steps.
- Large-scale synthesis may employ continuous flow reactors to optimize reaction times and yields.
- Advanced purification methods such as preparative HPLC or crystallization under controlled conditions are used to ensure batch-to-batch consistency.
- Process optimization focuses on minimizing racemization and maximizing stereochemical purity.
| Preparation Aspect | Description | Key Parameters | Outcome |
|---|---|---|---|
| Cyclization | Intramolecular ring closure using amino acid derivatives | Acid/base catalysis, 60–100 °C | Formation of bicyclic core |
| Esterification | Introduction of tert-butyl ester via alcohol or carbamate | Acid catalyst, room temp to 60 °C | High yield tert-butyl ester |
| Purification | Chromatography and crystallization | Silica gel, solvents | >95% pure compound |
| Analytical Verification | NMR, MS, HPLC | Standard analytical techniques | Confirmation of structure and purity |
| Scale-Up | Continuous flow reactors, optimized reaction conditions | Process control parameters | Efficient, reproducible synthesis |
Q & A
Q. Methodological Insight :
- Step 1 : Boc-protected amine stability allows compatibility with Grignard reagents or organometallic catalysts.
- Step 2 : Post-coupling deprotection with HCl (4M in dioxane) yields free amines for subsequent alkylation or acylation .
What analytical techniques are recommended for confirming the stereochemical integrity of this compound?
Basic Research Question
Chiral HPLC with polysaccharide-based columns (e.g., CHIRALCEL AD) is critical for resolving enantiomers. Nuclear Overhauser Effect Spectroscopy (NOESY) and X-ray crystallography validate cis-fused ring conformations. For example, HPLC analysis under 98% n-hexane/2% i-PrOH achieved 99% enantiomeric excess (ee) for related bicyclic pyrrolidines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
